2-Hydroxy-3-methoxyanthracene-9,10-dione
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Overview
Description
2-Hydroxy-3-methoxy-9,10-anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by the presence of hydroxyl and methoxy groups attached to the anthraquinone core, which significantly influences its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-9,10-anthraquinone typically involves the functionalization of the anthraquinone core. One common method is the intramolecular cyclization of 2-(4-alkylbenzoyl)benzoic acid derivatives in the presence of pyrophosphoryl chloride, leading to the formation of substituted anthraquinone analogs . Another approach involves the Friedel-Crafts reaction between phthalic anhydride and benzene in the presence of aluminum chloride, followed by subsequent functionalization steps .
Industrial Production Methods: Industrial production of anthraquinone derivatives, including 2-Hydroxy-3-methoxy-9,10-anthraquinone, often relies on large-scale oxidation processes. For instance, the oxidation of anthracene using chromium (VI) as an oxidant is a widely used method . Additionally, the Diels-Alder reaction involving naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene is another industrially relevant approach .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methoxy-9,10-anthraquinone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or reduction with copper.
Substitution: Reagents such as sulfuric acid for sulfonation and sodium chlorate for chlorination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroanthraquinone and anthrone.
Substitution: Sulfonated and chlorinated anthraquinone derivatives.
Scientific Research Applications
2-Hydroxy-3-methoxy-9,10-anthraquinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-9,10-anthraquinone involves its interaction with cellular proteins and enzymes. It exerts its effects by:
Targeting Cellular Proteins: Inhibiting essential proteins such as kinases and topoisomerases, which are crucial for cancer cell viability.
Redox Reactions: Acting as a redox catalyst in industrial processes, protecting cellulose and hemicellulose from alkaline degradation.
Antioxidant Activity: Regulating reactive oxygen species (ROS) and providing neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
2-Hydroxy-3-methoxy-9,10-anthraquinone can be compared with other anthraquinone derivatives:
Properties
CAS No. |
51439-86-2 |
---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-hydroxy-3-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-19-13-7-11-10(6-12(13)16)14(17)8-4-2-3-5-9(8)15(11)18/h2-7,16H,1H3 |
InChI Key |
WVXLHZPODFZEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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